1H-imidazol-2-yl(phenyl)methanol
Overview
Description
1H-imidazol-2-yl(phenyl)methanol is a heterocyclic compound that features an imidazole ring fused with a phenyl group and a hydroxymethyl group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-2-yl(phenyl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the condensation of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that optimize yield and efficiency. These methods may include the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazol-2-yl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imidazole-2-carboxylic acid derivatives.
Reduction: Formation of 1H-imidazole-2-yl(phenyl)methane.
Substitution: Various substituted phenyl imidazole derivatives.
Scientific Research Applications
1H-imidazol-2-yl(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1H-imidazol-2-yl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- 1H-benzo[d]imidazol-2-yl(phenyl)methanone
- 1H-imidazol-2-yl(phenyl)methane
- 1-benzyl-1H-imidazol-2-ylmethanol
Comparison: 1H-imidazol-2-yl(phenyl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxymethyl group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry .
Conclusion
This compound is a compound of significant interest due to its versatile applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations in chemistry, biology, and medicine.
Properties
IUPAC Name |
1H-imidazol-2-yl(phenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDHLMIBHYURQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392195 | |
Record name | 1H-imidazol-2-yl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22098-62-0 | |
Record name | α-Phenyl-1H-imidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22098-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-imidazol-2-yl(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazol-2-yl(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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